molecular formula C10H10ClNO4 B14496126 2-Methyl-2-(2-nitrophenoxy)propanoyl chloride CAS No. 64327-66-8

2-Methyl-2-(2-nitrophenoxy)propanoyl chloride

Cat. No.: B14496126
CAS No.: 64327-66-8
M. Wt: 243.64 g/mol
InChI Key: FBGPGQUCXSCPDA-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-nitrophenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of propanoyl chloride and contains a nitrophenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoyl chloride typically involves the reaction of 2-nitrophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2-nitrophenol+2-methylpropanoyl chloride2-Methyl-2-(2-nitrophenoxy)propanoyl chloride+HCl\text{2-nitrophenol} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-nitrophenol+2-methylpropanoyl chloride→2-Methyl-2-(2-nitrophenoxy)propanoyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

    Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.

    Reduction: Produces the corresponding amino derivative.

    Hydrolysis: Produces 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

Scientific Research Applications

2-Methyl-2-(2-nitrophenoxy)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-nitrophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride
  • 2-Methyl-2-(3-nitrophenoxy)propanoyl chloride
  • 2-Methyl-2-(2-chlorophenoxy)propanoyl chloride

Uniqueness

2-Methyl-2-(2-nitrophenoxy)propanoyl chloride is unique due to the position of the nitro group on the phenoxy ring, which influences its electronic properties and reactivity. This positional isomerism can lead to differences in the compound’s chemical behavior and applications compared to its analogs.

Properties

CAS No.

64327-66-8

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-methyl-2-(2-nitrophenoxy)propanoyl chloride

InChI

InChI=1S/C10H10ClNO4/c1-10(2,9(11)13)16-8-6-4-3-5-7(8)12(14)15/h3-6H,1-2H3

InChI Key

FBGPGQUCXSCPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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